
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol is a chemical compound that features an imidazole ring attached to a butane-1,4-diol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol typically involves the reaction of an appropriate imidazole derivative with a butane-1,4-diol precursor. One common method includes the use of a nucleophilic substitution reaction where the imidazole ring is introduced to the butane-1,4-diol under controlled conditions. The reaction may require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of butane-1,4-dione derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted butane-1,4-diol derivatives.
科学研究应用
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol exerts its effects involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl groups in the butane-1,4-diol backbone may also play a role in binding to biological molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
(2R)-2-(1H-Imidazol-1-yl)ethanol: Similar structure but with a shorter carbon chain.
(2R)-2-(1H-Imidazol-1-yl)propane-1,3-diol: Similar structure but with a different positioning of the hydroxyl groups.
Uniqueness
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol is unique due to its specific arrangement of the imidazole ring and the butane-1,4-diol backbone, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
927913-00-6 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
(2R)-2-imidazol-1-ylbutane-1,4-diol |
InChI |
InChI=1S/C7H12N2O2/c10-4-1-7(5-11)9-3-2-8-6-9/h2-3,6-7,10-11H,1,4-5H2/t7-/m1/s1 |
InChI 键 |
IBYKFALXCVBTIO-SSDOTTSWSA-N |
手性 SMILES |
C1=CN(C=N1)[C@H](CCO)CO |
规范 SMILES |
C1=CN(C=N1)C(CCO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


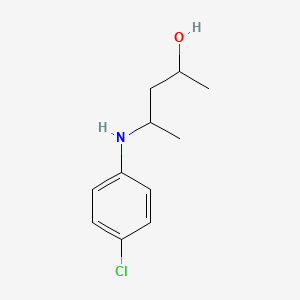
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)

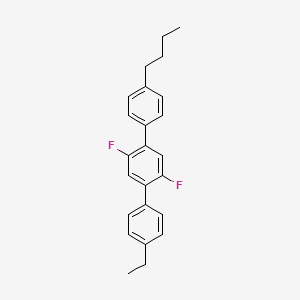
![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
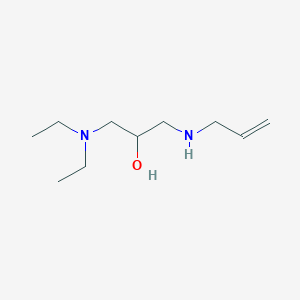
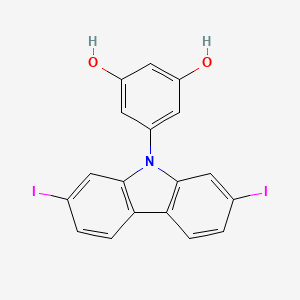
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
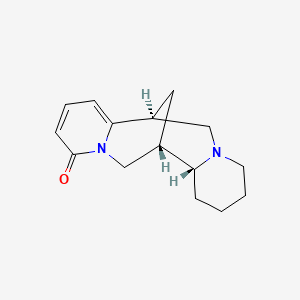
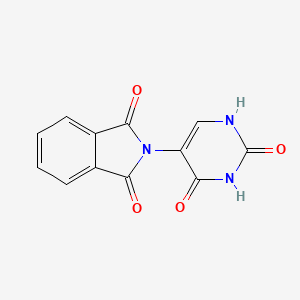
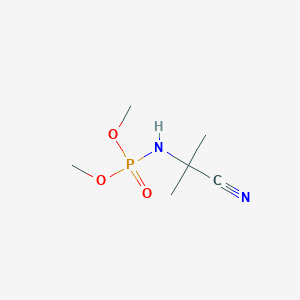
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)

![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
